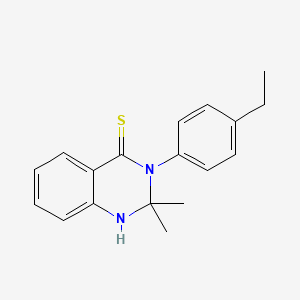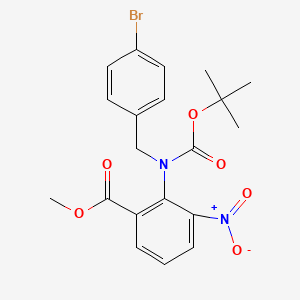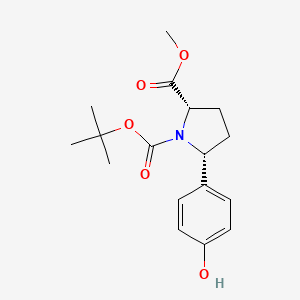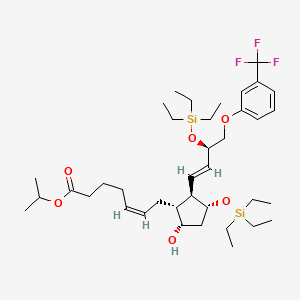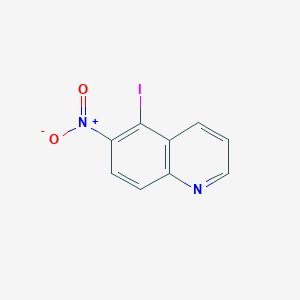
5-Iodo-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both iodine and nitro groups on the quinoline ring makes this compound a compound of interest for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-nitroquinoline typically involves the iodination of 6-nitroquinoline. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with a methoxy group yields 5-methoxy-6-nitroquinoline.
Reduction Reactions: Reduction of the nitro group yields 5-iodo-6-aminoquinoline.
Applications De Recherche Scientifique
5-Iodo-6-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-6-nitroquinoline involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage in microbial or cancer cells. The iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
5-Fluoro-6-nitroquinoline: Similar in structure but with a fluorine atom instead of iodine.
5-Chloro-6-nitroquinoline: Contains a chlorine atom, offering different reactivity and biological properties.
5-Bromo-6-nitroquinoline: Bromine substitution provides unique chemical and biological characteristics.
Uniqueness: 5-Iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius of iodine compared to fluorine, chlorine, and bromine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H5IN2O2 |
|---|---|
Poids moléculaire |
300.05 g/mol |
Nom IUPAC |
5-iodo-6-nitroquinoline |
InChI |
InChI=1S/C9H5IN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H |
Clé InChI |
ALSKPMNAGFSBIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2I)[N+](=O)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


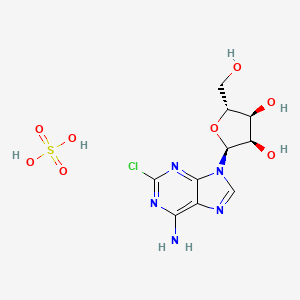
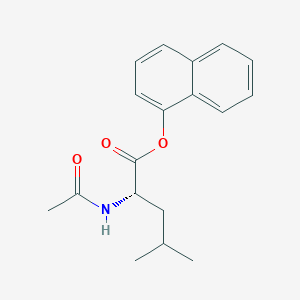
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
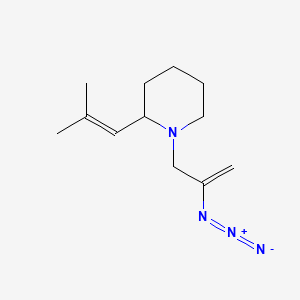

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
